Cas no 2171159-34-3 (2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid)

2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid
- 2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid
- 2171159-34-3
- EN300-1481905
-
- インチ: 1S/C28H26N2O5/c31-25(32)14-18-15-30(16-18)27(33)26(19-8-2-1-3-9-19)29-28(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,18,24,26H,14-17H2,(H,29,34)(H,31,32)/t26-/m1/s1
- InChIKey: ZDRRTPWREKDSQI-AREMUKBSSA-N
- ほほえんだ: O=C([C@@H](C1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 753
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481905-1.0g |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1481905-100mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481905-250mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1481905-1000mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1481905-500mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1481905-2500mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1481905-5000mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481905-10000mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1481905-50mg |
2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]azetidin-3-yl}acetic acid |
2171159-34-3 | 50mg |
$2829.0 | 2023-09-28 |
2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
3. Book reviews
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acidに関する追加情報
2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid: A Comprehensive Overview
Compound CAS No 2171159-34-3, commonly referred to as 2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid, is a complex organic compound with significant potential in the field of pharmaceuticals and biotechnology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl substituent, and an azetidine ring. The presence of these functional groups makes it a versatile molecule with applications in drug delivery, enzyme inhibition, and bioconjugation.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc-amino acid precursor. The Fmoc group is a well-known protecting group in peptide synthesis, and its inclusion in this molecule underscores its potential role in peptide-based drug design. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center at the azetidine ring, which is critical for the compound's biological activity. Researchers have employed various stereoselective methodologies, including organocatalysis and transition metal-catalyzed reactions, to achieve high enantiomeric excess in the synthesis of this compound.
The structural complexity of 2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid has made it a valuable tool in the study of enzyme mechanisms and drug-target interactions. For instance, studies have shown that this compound can act as a potent inhibitor of certain proteases, making it a promising candidate for anti-inflammatory and antiviral therapies. Additionally, its ability to form stable bioconjugates has led to its exploration as a linker molecule in antibody-drug conjugates (ADCs), where it can facilitate the delivery of cytotoxic agents to specific cellular targets.
Recent research has also highlighted the potential of this compound in the development of biodegradable polymers for use in tissue engineering and regenerative medicine. The incorporation of the Fmoc group into polymer backbones has been shown to enhance their biocompatibility and degradation profiles, which are critical factors for medical applications. Furthermore, the phenyl substituent in this molecule contributes to its hydrophobicity, which can be advantageous in designing drug delivery systems that target specific tissues or organs.
In terms of pharmacokinetics, studies have demonstrated that compound CAS No 2171159-34-3 exhibits favorable absorption and distribution properties in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating diseases where drug delivery across biological barriers is a challenge. However, further investigations are required to fully understand its metabolism and excretion pathways, which are essential for determining its suitability as a therapeutic agent.
The versatility of this compound is further evidenced by its application in diagnostic imaging. By incorporating radionuclides or fluorescent tags into its structure, researchers have developed imaging agents that can provide real-time visualization of biological processes at the molecular level. This capability has significant implications for early disease detection and personalized medicine.
In conclusion, compound CAS No 2171159-34-3, or 2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-y}l}acetic acid, represents a cutting-edge molecule with diverse applications across multiple fields. Its unique structure, combined with advancements in synthetic methodologies and biological studies, positions it as a valuable asset in modern drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative therapeutic strategies and diagnostic tools.
2171159-34-3 (2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylazetidin-3-yl}acetic acid) 関連製品
- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)
- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)
- 1261899-32-4(2-Chloro-4-(4-methoxycarbonylphenyl)phenol)
- 146397-71-9(Benzaldehyde, 3-mercapto-4-methoxy-)
- 941919-67-1(2-chloro-6-fluoro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide)
- 450351-60-7(2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 599-00-8(Trifluoroacetic Acid-d)
- 849458-07-7(2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile)
- 2137556-01-3(Propanoic acid, 3-[(2,2-dimethylpropyl)sulfinyl]-2,2-difluoro-)
- 899745-11-0(3-(2-ethylphenyl)carbamoyl-2-(4-methylpiperazin-1-yl)propanoic acid)




